N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide is a compound notable for its potential applications in medicinal chemistry and material science. The systematic name reflects its structural components, which include a tert-butyl group, an oxazole ring, and a dimethylbenzamide moiety. This compound can be classified under the category of organic compounds, specifically as an amide due to the presence of the amide functional group.
The compound is referenced in various chemical databases, including the Royal Society of Chemistry and PubChem, where it is cataloged with identifiers such as CAS Number 1267855-71-9. It is classified as a non-polymeric organic compound with a molecular formula of CHNO (molecular weight approximately 244.34 g/mol) . The presence of the oxazole ring suggests potential biological activity, making it of interest in pharmaceutical research.
The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide typically involves multi-step organic reactions. A common approach includes:
These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular structure of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide can be represented by its two-dimensional chemical structure. The compound features:
The structural formula can be expressed using SMILES notation: CC(C)(C)c1noc(C)c1c2ccccc2N(C(=O)C)C
.
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide may participate in several chemical reactions:
These reactions are essential for modifying the compound for various applications.
The physical properties include:
Chemical properties involve stability under various conditions:
Relevant data regarding these properties can be critical for storage and application purposes.
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide has potential applications in:
The versatility of this compound makes it an interesting subject for further research in various scientific fields.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7